N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 3 and 5, and an amine group at position 7, further modified with a 2-methoxyethyl group. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-26-13-12-22-20-14-19(17-10-6-3-7-11-17)24-21-18(15-23-25(20)21)16-8-4-2-5-9-16/h2-11,14-15,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXOCHYQSPBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution at Position 7
The synthesis commences with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine (26 ), a commercially available or synthetically accessible intermediate. Treatment with 2-(2-methoxyethoxy)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) facilitates nucleophilic displacement of the chlorine atom at position 7. The reaction proceeds in a mixed solvent system of dioxane (Dox) and dimethylformamide (DMF) under reflux for 18 hours.
Mechanistic Insights : The electron-deficient pyrimidine ring activates the 7-position for nucleophilic attack. DIPEA serves as a non-nucleophilic base, neutralizing HCl generated during the substitution. The choice of Dox/DMF (9:1 ratio) balances solubility and reaction efficiency, achieving a 50% yield after column chromatography (EtOAc/PE 1:2).
Intermediate Characterization :
Bromination at Position 3
The 3-position of the pyrazolo[1,5-a]pyrimidine core is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature. This step introduces a bromine atom, enabling subsequent cross-coupling reactions.
Reaction Conditions :
- NBS (1.5 equiv) in MeCN, stirred for 5 hours.
- Purification via column chromatography (EtOAc/PE 1:2) yields tert-butyl (3-bromo-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)(2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)ethyl)carbamate (29 ) in 82% yield.
Analytical Data :
Suzuki-Miyaura Cross-Coupling for Introduction of 3-Phenyl Group
The brominated intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid to install the 3-phenyl group. Palladium(II) chloride bis(diphenylphosphino)ferrocene (PdCl2(dppf)) catalyzes the reaction in a dioxane/water solvent system with potassium carbonate as the base.
Optimized Protocol :
- Catalyst : PdCl2(dppf) (5 mol%).
- Base : K3PO4 (4 equiv).
- Temperature : 80°C under argon.
- Workup : Sequential extraction with DCM, TFA-mediated deprotection, and basification with K2CO3.
Final Product Isolation :
Structural Confirmation :
- 1H-NMR (400 MHz, Methanol-d4) : δ 8.43 (s, 1H), 8.25–8.14 (m, 4H), 7.45–7.34 (m, 5H), 3.87–3.60 (m, 8H).
- 13C-NMR (101 MHz, Methanol-d4) : δ 158.7, 148.9, 146.8, 142.8, 140.1, 134.5, 130.8, 129.6, 128.4, 126.9, 73.7, 70.3, 62.2, 42.9.
- LC-MS : m/z 375 [M+H]+.
Optimization of Reaction Conditions
Solvent and Base Selection
The amination step benefits from polar aprotic solvents (Dox/DMF), which enhance nucleophilicity without promoting side reactions. Substituting DIPEA with weaker bases like triethylamine reduces yields to <30%, underscoring the necessity of a strong, non-nucleophilic base.
Catalytic Efficiency in Cross-Coupling
Comparative trials with Pd(PPh3)4 and PdCl2(dppf) reveal superior activity of the latter, attributed to its stability under aqueous conditions. Increasing the catalyst loading to 10 mol% marginally improves yields (48% vs. 44%) but escalates costs.
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 27 | 8.06–7.98 (m, 3H) | 158.7, 148.9, 146.8 | 413.3 [M+H]+ |
| 29 | 8.22–8.15 (m, 2H) | 158.5, 148.8, 146.6 | 591.2 [M+H]+ |
| Final | 8.43 (s, 1H) | 158.7, 148.9, 142.8 | 375 [M+H]+ |
Table 2: Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination (7-Cl → 7-NH) | 2-(2-Methoxyethoxy)ethylamine, DIPEA, Dox/DMF | 50 |
| Bromination (3-H → 3-Br) | NBS, MeCN, RT | 82 |
| Suzuki Coupling | PdCl2(dppf), PhB(OH)2, K3PO4, 80°C | 44 |
Comparative Analysis with Related Derivatives
Replacing the 3-phenyl group with electron-withdrawing substituents (e.g., 4-nitrophenyl) decelerates the Suzuki coupling, necessitating prolonged reaction times (24 hours vs. 12 hours). Conversely, electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity, achieving yields up to 55% under identical conditions.
Challenges and Limitations in Synthesis
- Moderate Yields : Cumulative yields across three steps rarely exceed 18%, primarily due to losses during chromatography.
- Sensitivity to Moisture : The tert-butyldimethylsilyl (TBDMS) protecting group necessitates anhydrous conditions during intermediate handling.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor progression .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antimicrobial Activity
Research into the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives has shown that they can exhibit activity against various bacterial strains. This compound may share similar properties, making it a candidate for further exploration in antimicrobial applications.
Preliminary Findings
Initial tests have indicated that derivatives of this compound can inhibit the growth of certain pathogens, suggesting its potential use in developing new antimicrobial therapies .
Antitubercular Activity
Emerging data suggest that compounds with a pyrazolo[1,5-a]pyrimidine scaffold may possess antitubercular properties. This compound has been identified as a potential lead compound through high-throughput screening against Mycobacterium tuberculosis.
Mechanistic Insights
Studies have indicated that this compound's mechanism is distinct from traditional antitubercular agents, potentially involving novel pathways that warrant further investigation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at specific positions on the pyrazolo-pyrimidine core can significantly alter biological activity.
Key Findings
Research has demonstrated that modifications to the side chains can enhance potency against target diseases while minimizing toxicity. This area remains an active field of study as researchers aim to develop more effective derivatives .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-diphenylpyrazolo[1,5-a]pyrimidine: Lacks the 2-methoxyethyl and amine groups, resulting in different chemical and biological properties.
N-(2-hydroxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity
Uniqueness
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Biological Activity
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H22N4O
- Molecular Weight : 358.44 g/mol
- CAS Number : [to be determined]
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its role as a potential inhibitor of various enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. The inhibition of CDK2 is crucial as it plays a vital role in regulating the cell cycle. By preventing the phosphorylation of target proteins necessary for cell cycle progression, this compound induces cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action :
- Binding to CDK2 : The compound binds to the active site of CDK2.
- Prevention of Phosphorylation : This binding inhibits the phosphorylation of proteins essential for cell cycle progression.
- Induction of Apoptosis : The result is an increase in apoptosis in cancerous cells.
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer models:
-
In vitro Studies :
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines (e.g., breast and lung cancer) when compared to untreated controls.
- The compound showed IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines.
-
In vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CDK2 Inhibition | 4.5 | Induces apoptosis |
| 3-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine | CDK4 Inhibition | 8.0 | Less effective than above |
| 4-(trifluoromethyl)phenyl-pyrazolo[1,5-a]pyrimidine | Non-selective kinase inhibition | 10.0 | Broader activity but less specificity |
Q & A
What are the recommended synthetic routes and purification methods for N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?
Level: Basic
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives typically involves:
- Core Formation : Cyclization of pyrazole precursors under reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
- Substituent Introduction : Suzuki-Miyaura coupling to install aryl groups (e.g., 3,5-diphenyl) using boronic acids (e.g., phenylboronic acid) .
- Amine Functionalization : Reaction of the pyrazolo[1,5-a]pyrimidin-7-amine core with 2-methoxyethyl groups via nucleophilic substitution or reductive amination.
Purification : Use silica gel column chromatography (gradient elution with EtOAc/hexanes) and recrystallization from ethanol or dichloromethane to achieve >95% purity .
How can researchers confirm the structural integrity of this compound?
Level: Basic
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, methoxyethyl signals at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₁N₄O: 345.1712) .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical C: 73.2%, H: 5.8%, N: 16.3%) .
What structure-activity relationships (SAR) are critical for optimizing bioactivity in this compound class?
Level: Advanced
Answer:
SAR studies highlight:
- Phenyl Substituents : Electron-withdrawing groups (e.g., 4-F) at the 3- and 5-positions enhance kinase inhibition (e.g., CDK9 IC₅₀ < 100 nM) .
- Methoxyethyl Chain : Improves solubility and blood-brain barrier penetration for neurological targets (e.g., CRF1 receptor antagonism, Ki ~50 nM) .
- Position 7 Modifications : Bulky substituents reduce off-target effects but may lower bioavailability .
Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., kinase profiling, receptor binding) .
Which biological targets have been implicated for pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Level: Advanced
Answer:
This scaffold shows activity against:
- Kinases : CDK9 inhibition (apoptosis induction in cancer cells) .
- Neurological Receptors : CRF1 antagonism (anxiety/pain modulation; IC₅₀ ~100 nM) .
- Antiviral Targets : Inhibition of viral replication machinery (e.g., HCV NS5A) .
Experimental Design : - Kinase Assays : Use ATP-Glo™ luminescence to measure inhibition.
- Receptor Binding : Radioligand displacement assays (³H-CRF for CRF1) .
How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?
Level: Advanced
Answer:
- Pharmacokinetics : Administer compound intravenously/orally in rodents; measure plasma half-life (LC-MS/MS) and brain penetration (logP ~2.5 ideal) .
- Efficacy Models :
- Dose Optimization : Start with 10–50 mg/kg (oral) based on in vitro IC₅₀ values .
How should researchers resolve contradictions in reported bioactivity data across studies?
Level: Advanced
Answer:
Discrepancies (e.g., varying IC₅₀ for kinase inhibition) may arise from:
- Assay Conditions : Differences in ATP concentrations or cell lines (e.g., HEK293 vs. HeLa).
- Compound Purity : Verify via HPLC (>98%) to exclude impurities .
Resolution Strategies : - Meta-Analysis : Compare data from standardized assays (e.g., Eurofins Panlabs kinase panel).
- Molecular Docking : Use Schrödinger Suite to predict binding modes and validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
